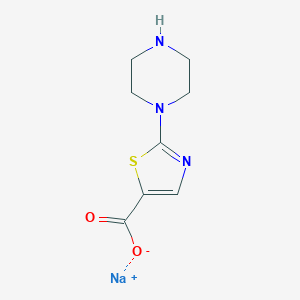

sodium2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Description

The sodium salt enhances water solubility compared to its ester counterparts, making it advantageous for pharmaceutical or agrochemical formulations .

Properties

IUPAC Name |

sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKHELHLRSRERL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis remains the cornerstone for constructing the 1,3-thiazole core. In this method, α-haloketones react with thioureas or thioamides under basic conditions. For sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, the protocol involves:

Precursor Preparation :

Cyclization and Coupling :

Carboxylate Formation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Yield (Overall) | 58–72% | |

| Purity (Final Product) | 95% (HPLC) |

Solid-Phase Parallel Synthesis

Parallel synthesis methodologies enable rapid diversification of piperazine-thiazole hybrids. A representative protocol involves:

Resin-Bound Intermediate Generation

Diversification and Cleavage

- Boc deprotection (using trifluoroacetic acid) exposes the piperazine nitrogen for acylation with carboxylic acids (e.g., 3,4,5-trimethoxybenzoic acid).

- Cleavage from resin using HF/anisole (95:5) and subsequent sodium bicarbonate treatment affords the sodium carboxylate.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for SNAr and cyclization steps:

Conditions :

Salt Formation :

Critical Analysis of Methodologies

Yield Optimization

Analytical Validation

Spectroscopy :

Chromatography :

Industrial-Scale Considerations

Cost-Efficiency

Regulatory Compliance

- Safety : Hazard statements H315/H319/H335 mandate closed-system handling.

- Waste Management : Neutralization of HF/anisole residues requires Ca(OH)₂ treatment to precipitate fluorides.

Emerging Techniques

Enzymatic Carboxylation

Photocatalytic C–N Coupling

- Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables piperazine-thiazole coupling at room temperature, albeit with moderate yields (48%).

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds containing thiazole and piperazine moieties often display enhanced biological activities due to their ability to interact with biological targets effectively .

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating diverse diseases, including bacterial infections and neurological disorders. The piperazine ring is known for improving pharmacokinetic properties, which can enhance the efficacy of drug formulations . For instance, derivatives of piperazine have been linked to treatments for conditions such as depression and cancer, suggesting that sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate could also have similar applications .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives with tailored properties for specific applications . This versatility in synthesis is particularly valuable in drug development and material science.

Biological Research

Investigations into Mechanisms of Action

Studies have focused on the mechanisms by which sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its biological effects. Molecular docking studies suggest that it may interact with specific enzymes or receptors involved in disease processes, providing insights into how modifications to its structure could enhance efficacy or reduce side effects .

Industrial Applications

Material Development

Beyond medicinal uses, sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is utilized in the development of new materials and chemical processes. Its chemical properties make it suitable for applications in the production of polymers and other industrial materials where specific physical or chemical characteristics are desired.

Case Studies

Mechanism of Action

The mechanism of action of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring may participate in enzyme inhibition. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features and Properties

Key Differences and Implications

- Solubility : The sodium carboxylate form exhibits superior aqueous solubility compared to ethyl esters, which are more lipophilic. This makes the sodium salt preferable for injectable or oral formulations requiring rapid dissolution .

- The sodium salt’s ionic nature may improve bioavailability but requires validation .

- Synthetic Complexity : Piperazine-substituted thiazoles are often synthesized via nucleophilic substitution or cyclization reactions. For example, dihydrothiazole derivatives are prepared via one-pot methods, but the sodium carboxylate likely requires additional steps (e.g., hydrolysis of esters) .

Biological Activity

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is synthesized through the reaction of piperazine with thiazole derivatives. The synthesis typically involves the alkylation of piperazine followed by carboxylation to yield the final product. This compound features a piperazine moiety that is known for enhancing bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate and its derivatives. The compound has shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.

Table 1: Antimicrobial Activity of Sodium 2-(Piperazin-1-yl)-1,3-thiazole-5-carboxylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5.0 µg/mL | 10 µg/mL |

| Methicillin-resistant S. aureus | 2.5 µg/mL | 5 µg/mL |

| Listeria monocytogenes | 1.25 µg/mL | 2.5 µg/mL |

The MIC values indicate that sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits bactericidal properties at low concentrations, making it a promising candidate for developing new antimicrobial agents .

The mechanism underlying the antimicrobial activity of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves several pathways:

- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to cell death.

- Cell Membrane Disruption : Fluorescence microscopy studies indicate that the compound can disrupt bacterial cell membranes, resulting in cytoplasmic leakage and cell lysis .

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been observed to elevate intracellular ROS levels, contributing to oxidative stress and subsequent cell death .

Anticancer Activity

In addition to its antimicrobial effects, sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has also demonstrated potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial integrity and activating caspase pathways.

Case Study: Anticancer Evaluation

A study evaluating various piperazine derivatives found that certain analogs exhibited significant cytotoxicity against hepatocellular carcinoma cell lines (HepG2). The most active compound showed an IC50 value of approximately 0.51 µM against HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.